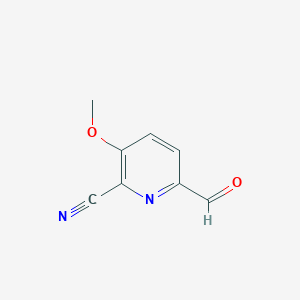
6-Formyl-3-methoxypicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Formyl-3-methoxypicolinonitrile is a chemical compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol . It is characterized by the presence of a formyl group, a methoxy group, and a nitrile group attached to a pyridine ring. This compound is primarily used for research purposes and is not intended for human use .
Preparation Methods
The synthesis of 6-Formyl-3-methoxypicolinonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxypyridine with formylating agents under controlled conditions to introduce the formyl group at the 6-position of the pyridine ring. The nitrile group can be introduced through subsequent reactions involving cyanation reagents . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research requirements .
Chemical Reactions Analysis
6-Formyl-3-methoxypicolinonitrile undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions include carboxylic acids, amines, and substituted pyridine derivatives .
Scientific Research Applications
6-Formyl-3-methoxypicolinonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the development of bioactive compounds.
Medicine: Research involving this compound may lead to the discovery of new pharmaceuticals.
Industry: It is used in the development of materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 6-Formyl-3-methoxypicolinonitrile involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic attack. These interactions can lead to the formation of various intermediates and products, which can exert biological or chemical effects .
Comparison with Similar Compounds
6-Formyl-3-methoxypicolinonitrile can be compared with other similar compounds, such as:
6-Formyl-3-(4-methoxyphenyl)picolinonitrile: This compound has a similar structure but includes a phenyl group, which can influence its chemical and physical properties.
3-Formyl-6-methylchromone: This compound has a chromone backbone and different functional groups, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for diverse chemical reactions and applications.
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
6-formyl-3-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6N2O2/c1-12-8-3-2-6(5-11)10-7(8)4-9/h2-3,5H,1H3 |
InChI Key |
VBADJTFUNAZWNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C=C1)C=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


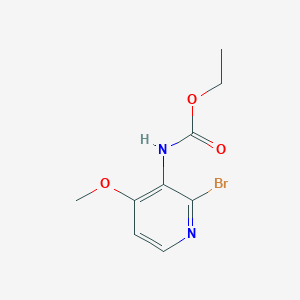
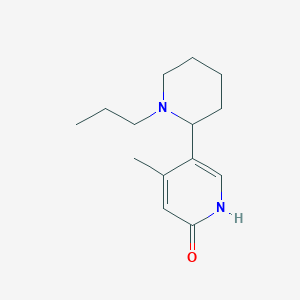

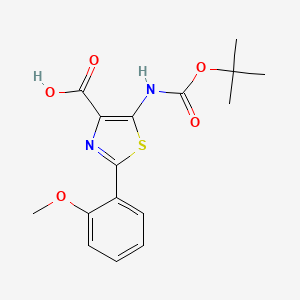
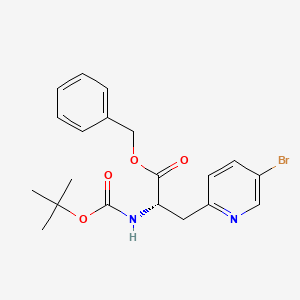
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine](/img/structure/B11807624.png)
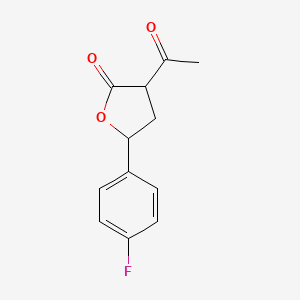
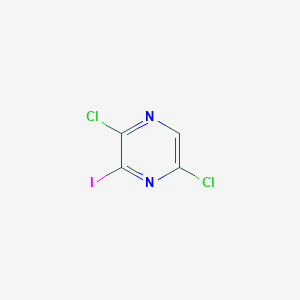
![((2R,3S,5R)-5-(6-Amino-8-oxo-5,8-dihydro-3H-imidazo[4,5-g]quinazolin-3-yl)-3-hydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate](/img/structure/B11807645.png)
![2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11807651.png)
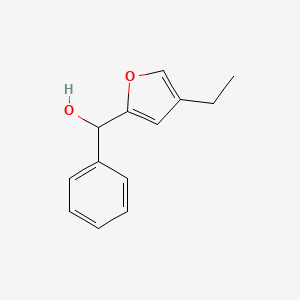
![N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B11807658.png)


